molecular formula C18H32O16 B13015758 (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

Cat. No.: B13015758
M. Wt: 504.4 g/mol
InChI Key: UAMQRLTXHIUDST-VDSJFZOZSA-N
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Description

The compound (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a complex stereochemistry, making it a significant molecule in the field of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemical outcome.

Industrial Production Methods

Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield primary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

    Industry: It is used in the production of biodegradable materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple monosaccharide with similar hydroxyl groups but less complex stereochemistry.

    Sucrose: A disaccharide composed of glucose and fructose, with different glycosidic linkages.

    Cellulose: A polysaccharide with a similar backbone but different glycosidic linkages and higher molecular weight.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal lies in its complex stereochemistry and multiple hydroxyl groups, which provide it with unique chemical properties and reactivity compared to simpler carbohydrates.

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16+,17+,18+/m1/s1

InChI Key

UAMQRLTXHIUDST-VDSJFZOZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(C=O)O)C(C(CO)O)O)CO)O)O)O)O)O

Origin of Product

United States

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